molecular formula C6H7N3O3 B164154 3-Amino-6-methoxypyrazine-2-carboxylic acid CAS No. 16312-52-0

3-Amino-6-methoxypyrazine-2-carboxylic acid

Cat. No.: B164154
CAS No.: 16312-52-0
M. Wt: 169.14 g/mol
InChI Key: PFNOLVBWVBBRMV-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypyrazine-2-carboxylic acid is a valuable chemical building block in medicinal chemistry, particularly in the exploration of novel pyrazine-based therapeutics . This compound serves as a key precursor for synthesizing a wide range of derivatives, such as carboxamides, which are central to structure-activity relationship (SAR) studies aimed at developing new antimicrobial agents . Researchers utilize this scaffold to design and evaluate compounds for antimycobacterial activity, given its structural relation to Pyrazinamide (PZA), a first-line anti-tuberculosis drug . The methoxy and amino functional groups on the pyrazine ring offer versatile sites for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity of the resulting molecules . Beyond infectious disease research, pyrazine cores similar to this compound are also investigated for their potential in other therapeutic areas, including as inhibitors for enzymes like ATR protein kinase and in the development of treatments for neurological disorders, highlighting its broad utility in drug discovery campaigns . Its role is firmly established in the synthesis of complex heterocyclic systems for probing novel biological pathways and identifying new lead compounds.

Properties

IUPAC Name

3-amino-6-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNOLVBWVBBRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

AMPC has shown promise in medicinal applications, particularly in the development of antimicrobial agents. Research indicates that derivatives of pyrazine compounds, including AMPC, exhibit significant activity against pathogens such as Mycobacterium tuberculosis (Mtb). For instance, compounds based on similar structures have been evaluated for their minimum inhibitory concentration (MIC), revealing effective antimycobacterial properties .

Case Study: Antimicrobial Activity

  • Compound Tested : Derivatives of 3-amino-pyrazine-2-carboxamides.
  • Result : The most active derivative against Mtb showed an MIC of 12.5 µg/mL .

Beyond antimicrobial properties, AMPC has been investigated for its potential anticancer effects. Studies have demonstrated that certain pyrazine derivatives can inhibit cancer cell proliferation in vitro, particularly in liver cancer cell lines (HepG2). The mechanisms often involve modulation of specific cellular pathways related to cancer progression .

Table 1: Biological Activities of AMPC Derivatives

CompoundActivityTarget
AMPC Derivative AAntimicrobialM. tuberculosis
AMPC Derivative BAnticancerHepG2 cells
AMPC Derivative CAnti-inflammatoryVarious

Material Science

In material science, AMPC is utilized as a building block for synthesizing novel polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities, such as improved thermal stability and chemical resistance .

Case Study: Polymer Development

  • Application : Synthesis of thermally stable polymers.
  • Outcome : Enhanced performance in high-temperature environments.

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound is compared below with pyrazine derivatives differing in substituents, focusing on molecular properties, synthesis, and applications.

Substituent-Based Comparison

Table 1: Key Properties of 3-Amino-6-methoxypyrazine-2-carboxylic Acid and Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound NH₂ (3), OCH₃ (6), COOH (2) C₆H₅N₃O₃ ~168.13* Predicted high hydrogen-bonding capacity; methoxy enhances lipophilicity .
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid NH₂ (3), Cl (6), OH (5), COOH (2) C₅H₄ClN₃O₃ 189.56 Hazardous (H302, H315); chlorine and hydroxyl groups reduce solubility .
3-Amino-2-pyrazinecarboxylic acid NH₂ (3), COOH (2) C₅H₅N₃O₂ 139.11 Melting point 205–210°C; extensive hydrogen bonding .
Methyl-3-amino-2-pyrazinecarboxylate NH₂ (3), COOCH₃ (2) C₆H₇N₃O₂ 153.14 Soluble in DMSO/methanol; ester group increases volatility .
3-Amino-6-phenylpyrazine-2-carboxylic acid NH₂ (3), C₆H₅ (6), COOH (2) C₁₁H₉N₃O₂ 215.21 Phenyl group enhances steric bulk; potential for π-π interactions .

*Calculated by adjusting the molecular weight of 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid () for substituent differences.

Functional Group Impact

Methoxy vs. Chloro/Hydroxyl Groups
  • Methoxy (OCH₃): Enhances lipophilicity and electron-donating effects, improving membrane permeability in drug design. For example, methyl esters (e.g., Methyl-3-amino-2-pyrazinecarboxylate) exhibit better solubility in organic solvents than carboxylic acids .
  • Chloro (Cl) : Increases electrophilicity and reactivity in cross-coupling reactions but introduces toxicity risks (e.g., H302, H315 hazards in ) .
  • Hydroxyl (OH) : Promotes hydrogen bonding but reduces stability under acidic/basic conditions .
Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acid (COOH): Forms salts and hydrogen bonds, enhancing crystallinity but limiting solubility in non-polar solvents. For instance, 3-Amino-2-pyrazinecarboxylic acid has a high melting point (205–210°C) due to intermolecular H-bonding .
  • Ester (COOR): Increases lipophilicity and bioavailability. Methyl and ethyl esters (e.g., Ethyl 5-aminopyrazine-2-carboxylate) are common prodrug forms .

Biological Activity

Overview

3-Amino-6-methoxypyrazine-2-carboxylic acid (C6H7N3O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • An amino group at the 3-position,
  • A methoxy group at the 6-position,
  • A carboxylic acid group at the 2-position.

These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and methoxy groups enhance its binding affinity to these targets, modulating various biochemical pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including mycobacteria and fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis6.25 µg/mL
Trichophyton mentagrophytes15.62 µg/mL
Staphylococcus aureusNot significant

The compound's effectiveness against Mycobacterium tuberculosis suggests it may serve as a lead compound for developing new antitubercular agents .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The cytotoxicity is associated with the compound's ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
This compound20 µMHepG2
Derivative A15 µMHepG2
Derivative B30 µMMCF7

These findings highlight the potential of this compound in cancer therapeutics .

Case Studies

  • Antimycobacterial Evaluation : A study evaluated several derivatives of pyrazine compounds, including this compound, against Mycobacterium tuberculosis. The study found that modifications to the carboxamide moiety significantly influenced antimicrobial activity, with certain derivatives showing enhanced potency compared to the parent compound .
  • Antifungal Assessment : Another investigation focused on the antifungal properties of this compound against Trichophyton mentagrophytes. The results indicated moderate activity, suggesting that further structural optimization could enhance efficacy .

Comparative Analysis

When compared to similar compounds, such as 3-Amino-2-pyrazinecarboxylic acid and 6-Methoxy-2-pyrazinecarboxylic acid, the unique combination of functional groups in this compound contributes to its distinct biological profile.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
3-Amino-2-pyrazinecarboxylic acidModerateLow
6-Methoxy-2-pyrazinecarboxylic acidLowLow

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 3-amino-6-methoxypyrazine-2-carboxylic acid and its intermediates?

  • Methodological Answer : The compound is synthesized via bromination of 3-aminopyrazine-2-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by purification via ethyl acetate washes and sodium sulfate drying . Derivatives like hydrazides are prepared by reacting the carboxylic acid with hydrazine, followed by cyclization or substitution to generate thioesters or triazoles .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use X-ray crystallography to resolve hydrogen-bonding networks (intra- and intermolecular) that stabilize the crystal lattice . High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify molecular structure and substituent positions . Solubility in methanol or DMSO should be confirmed for solution-based assays .

Q. How are common derivatives like hydrazides or metal chelates synthesized?

  • Methodological Answer : Hydrazide derivatives are synthesized by reacting the carboxylic acid with hydrazine, followed by cyclization with reagents like morpholine or ethanolamine to form triazoles or oxadiazoles . Metal chelates (e.g., Cu²⁺, Co²⁺) are prepared by reacting the ligand with metal salts in ethanol/water mixtures, followed by spectral (UV-Vis, IR) and thermogravimetric analysis to confirm coordination .

Advanced Research Questions

Q. How can researchers optimize low-yield bromination reactions during synthesis?

  • Methodological Answer : The reported 41% yield for bromination can be improved by:

  • Adjusting stoichiometry (e.g., excess NBS).
  • Extending reaction time or temperature (e.g., reflux in DMF).
  • Testing alternative solvents (e.g., THF or acetonitrile) to minimize side reactions.
    Validate purity via HPLC and monitor intermediates using thin-layer chromatography (TLC).

Q. How do hydrogen-bonding interactions influence the compound’s stability and reactivity?

  • Methodological Answer : X-ray studies reveal extensive intra- and intermolecular hydrogen bonds between the amino, carboxy, and pyrazine N-atoms, which stabilize the crystal structure and reduce thermal motion . Computational modeling (e.g., DFT) can predict how these interactions affect solubility or reactivity in solution.

Q. What experimental designs are suitable for evaluating antibacterial activity of derivatives?

  • Methodological Answer :

  • Test in vitro against aerobic (Staphylococcus aureus) and anaerobic (Bacteroides fragilis) strains using agar dilution or broth microdilution methods .
  • Compare minimum inhibitory concentrations (MICs) of derivatives (e.g., thioesters, triazoles) to identify structure-activity relationships (SAR).
  • Use cytotoxicity assays (e.g., MTT) on mammalian cells to assess selectivity .

Q. How to resolve contradictions in spectral data for metal chelates?

  • Methodological Answer : Contradictions in UV-Vis or IR spectra may arise from varying coordination modes (e.g., monodentate vs. bidentate binding). Use complementary techniques:

  • Electron paramagnetic resonance (EPR) for Cu²⁺ complexes.
  • Single-crystal X-ray diffraction to confirm geometry.
  • Thermogravimetric analysis (TGA) to assess hydration states .

Q. What strategies enhance the bioavailability of pyrazine-based derivatives?

  • Methodological Answer :

  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo.
  • Use computational tools (e.g., LogP predictions) to balance lipophilicity and membrane permeability .

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